molecular formula C13H18O2 B14149698 2-[1-(5-Methylfuran-2-yl)ethyl]cyclohexan-1-one CAS No. 89225-08-1

2-[1-(5-Methylfuran-2-yl)ethyl]cyclohexan-1-one

Cat. No.: B14149698
CAS No.: 89225-08-1
M. Wt: 206.28 g/mol
InChI Key: DHMINTXIZSKBMW-UHFFFAOYSA-N
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Description

2-[1-(5-Methylfuran-2-yl)ethyl]cyclohexan-1-one, with the CAS registry number 89225-08-1, is an organic compound of significant interest in synthetic and medicinal chemistry research . This compound features a molecular formula of C 13 H 18 O 2 and a molecular weight of 206.28 . Its structure is characterized by a cyclohexanone moiety substituted at the 2-position with a 1-(5-methylfuran-2-yl)ethyl group, creating a hybrid architecture that combines alicyclic and heteroaromatic properties . This structural motif makes it a valuable intermediate for exploring novel chemical spaces. Researchers can utilize this compound in various applications, including as a building block for the synthesis of more complex molecules, in the development of new materials, or as a standard in analytical chemistry. The presence of the furan ring, a common feature in many bioactive molecules and natural products, suggests potential for investigations into structure-activity relationships . The compound's defined structure and purity are crucial for obtaining reproducible results in these research applications. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

CAS No.

89225-08-1

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2-[1-(5-methylfuran-2-yl)ethyl]cyclohexan-1-one

InChI

InChI=1S/C13H18O2/c1-9-7-8-13(15-9)10(2)11-5-3-4-6-12(11)14/h7-8,10-11H,3-6H2,1-2H3

InChI Key

DHMINTXIZSKBMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C)C2CCCCC2=O

Origin of Product

United States

Preparation Methods

Reaction Overview

This two-step method involves the nucleophilic opening of 1,2-epoxycyclohexane with 5-methyl-2-furyl lithium, followed by oxidation of the resultant alcohol to the target ketone.

Detailed Procedure

Step 1: Synthesis of trans-2-(5-Methylfuran-2-yl)cyclohexanol
In an inert atmosphere, 5-methyl-2-furyl lithium (15 mmol) is reacted with 1,2-epoxycyclohexane (10 mmol) in dry diethyl ether at 0°C. After quenching with water and extraction, the crude product is purified via column chromatography (hexane/ethyl acetate, 5:1) to yield trans-2-(5-Methylfuran-2-yl)cyclohexanol (61%).

Step 2: Oxidation to 2-[1-(5-Methylfuran-2-yl)ethyl]cyclohexan-1-one
The alcohol intermediate is oxidized using a biphasic system of aqueous sodium hypochlorite (NaClO), 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), and potassium bromide (KBr) in dichloromethane at 0°C. After 2 hours, the mixture is extracted with ether, washed with sodium sulfite (Na₂SO₃), and purified via silica gel chromatography to afford the ketone in 89% yield.

Yield and Optimization

  • Overall Yield: 54% (61% × 89%)
  • Key Advantage: High stereoselectivity in epoxide opening ensures a single diastereomer.
  • Limitation: Sensitivity of furyl lithium to moisture necessitates strict anhydrous conditions.

Aldol Condensation and Ketone Protection

Reaction Overview

This route employs NaOH-mediated aldol condensation between cyclohexanone and 5-methylfuran-2-carbaldehyde, followed by ethylene glycol protection and hydrogenation.

Detailed Procedure

Step 1: Aldol Condensation
Cyclohexanone (2.0 mol) and 5-methylfuran-2-carbaldehyde (1.0 mol) are stirred with aqueous NaOH (2.0 M) at ambient temperature for 13 hours. The α,β-unsaturated ketone intermediate is isolated in 58% yield after extraction with ether and acidification.

Step 2: Ethylene Glycol Protection
The ketone is protected with ethylene glycol (1.36 mol) and triethyl orthoformate (HC(OEt)₃) under acidic conditions (HCl) for 7 hours, yielding the 1,3-dioxolane derivative (76%).

Step 3: Hydrogenation and Oxidation
The protected compound is hydrogenated using Al-Ni alloy in aqueous KOH, followed by oxidation with NaClO/TEMPO/KBr to yield the target ketone in 53% overall yield.

Yield and Optimization

  • Overall Yield: 53%
  • Key Advantage: Utilizes inexpensive starting materials.
  • Limitation: Multi-step purification reduces efficiency.

Hydroalkylation of Furans and TEMPO Oxidation

Reaction Overview

A modified hydroalkylation protocol involves reacting 5-methylfuran with cyclohexene oxide, followed by TEMPO-catalyzed oxidation.

Detailed Procedure

Step 1: Hydroalkylation
5-Methylfuran (20 mmol) is treated with n-BuLi (15 mmol) in ether, followed by addition of cyclohexene oxide (10 mmol). The reaction mixture is stirred for 16 hours, yielding 2-(5-Methylfuran-2-yl)cyclohexanol (55%) after chromatography.

Step 2: Oxidation
The alcohol is oxidized using a TEMPO/NaClO system in dichloromethane at 0°C, achieving 92% conversion to the ketone.

Yield and Optimization

  • Overall Yield: 51% (55% × 92%)
  • Key Advantage: Ambient reaction conditions enhance safety.
  • Limitation: Competitive side reactions reduce yield in large-scale batches.

Comparative Analysis of Methods

Method Steps Key Reagents Overall Yield Scalability
Organometallic-Epoxide 2 5-Methyl-2-furyl lithium, NaClO 54% High
Aldol Condensation 3 NaOH, Ethylene glycol 53% Moderate
Hydroalkylation 2 n-BuLi, TEMPO 51% Low

The organometallic-epoxide method offers the best balance of yield and scalability, while the aldol route is preferable for cost-sensitive applications.

Chemical Reactions Analysis

Types of Reactions

2-[1-(5-Methylfuran-2-yl)ethyl]cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-[1-(5-Methylfuran-2-yl)ethyl]cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-[1-(5-Methylfuran-2-yl)ethyl]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Electronic Effects

  • 2-(5-Methylfuran-2-yl)cyclohexan-1-one (CAS 87299-54-5): This analog lacks the ethyl bridge, directly attaching the methylfuran group to the cyclohexanone. It has a molecular weight of 178.23 g/mol, predicted boiling point of 282.0 ± 40.0 °C, and density of 1.072 ± 0.06 g/cm³ . The absence of the ethyl group likely reduces steric hindrance and lipophilicity compared to the target compound.
  • 2-(2-(3-Methoxyphenyl)ethyl)cyclohexan-1-one :
    Substituting the methylfuran with a methoxyphenyl group introduces electron-donating methoxy effects, enhancing resonance stabilization. Such aryl-ethyl analogs are synthesized via palladium-catalyzed coupling, suggesting similar methods could apply to the target compound .

Functional Group Modifications

  • 2-(Ethylamino)-2-(3-methoxyphenyl)cyclohexan-1-one (Methoxetamine, MXE): MXE, a psychoactive compound, incorporates an ethylamino group, enabling hydrogen bonding and altering pharmacokinetics. The target compound’s furan moiety, in contrast, may prioritize π-π stacking interactions over hydrogen bonding .
  • 2-(2-Chlorophenyl)-2-(methylamino)cyclohexan-1-one: Chlorophenyl and amino groups increase electrophilicity and bioactivity, as seen in ketamine metabolites. The target compound’s methylfuran group, being electron-rich, may confer distinct reactivity in nucleophilic additions .

Physical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
2-[1-(5-Methylfuran-2-yl)ethyl]cyclohexan-1-one* ~192.24 ~300–340 (predicted) ~1.10 (predicted)
2-(5-Methylfuran-2-yl)cyclohexan-1-one 178.23 282.0 ± 40.0 1.072 ± 0.06
2-(2-(3-Methoxyphenyl)ethyl)cyclohexan-1-one 260.34 Not reported Not reported

*Predicted values based on structural extrapolation.

Biological Activity

2-[1-(5-Methylfuran-2-yl)ethyl]cyclohexan-1-one is a compound of interest due to its potential biological activities. It has been investigated for various pharmacological effects, including antimicrobial, anticancer, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H16O. The structure features a cyclohexanone moiety substituted with a 5-methylfuran group, which contributes to its unique biological activity.

1. Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing furan rings have demonstrated potent activity against various bacterial strains.

Table 1: Antimicrobial Activity Comparison

CompoundMIC (μmol/L)Activity Level
Cefotaxime6–12Reference
This compound4–12Higher than cefotaxime
Other derivatives4–20Moderate to High

The minimum inhibitory concentration (MIC) values indicate that the compound exhibits higher efficacy against bacteria compared to standard antibiotics like cefotaxime .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. The compound has shown promising cytotoxic effects against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells.

Table 2: Cytotoxicity Data

Cell LineIC50 (μmol/L)Comparison with Doxorubicin
NCI-H4603.14Higher
HepG23.20Comparable
HCT-1163.38Higher

The IC50 values indicate that the compound has significant cytotoxic activity, often exceeding that of doxorubicin, a commonly used chemotherapy drug .

3. Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress. Research indicates that compounds with a similar structure to this compound possess strong antioxidant capabilities, which can mitigate DNA damage caused by free radicals.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

Case Study 1: Antimicrobial Testing
In a study assessing the antimicrobial efficacy of various furan derivatives, it was found that those with structural similarities to our compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The results emphasized the importance of the furan ring in enhancing antimicrobial activity .

Case Study 2: Cancer Cell Line Evaluation
A comparative study of several compounds on different cancer cell lines revealed that those incorporating the furan structure showed enhanced cytotoxicity. The study highlighted that modifications in side chains could further improve efficacy against specific cancer types .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[1-(5-Methylfuran-2-yl)ethyl]cyclohexan-1-one, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves a multi-step process starting with the preparation of the cyclohexanone core. Key steps include:

  • Condensation : Introducing the 5-methylfuran-2-yl group via aldehyde or ketone intermediates under acidic or basic conditions.
  • Substitution : Alkylation or nucleophilic substitution to attach the ethyl group to the cyclohexanone ring.
  • Catalysts : Piperidine is frequently used as a base catalyst in analogous furan-containing syntheses to enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization is recommended for isolating the pure compound.

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • HPLC : Reverse-phase HPLC with UV detection to assess purity (>95% typically required for biological assays).
  • X-ray Crystallography : For unambiguous structural determination if single crystals are obtainable .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles. Use fume hoods for volatile steps.
  • Ventilation : Ensure adequate airflow to avoid inhalation of vapors.
  • Storage : Store in airtight containers at 2–8°C, away from light and oxidizing agents.
  • Waste Disposal : Follow institutional guidelines for organic waste containing furan derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or physicochemical properties of this compound?

  • Methodological Answer :

  • Reproducibility Testing : Repeat syntheses under varying conditions (e.g., temperature, solvent polarity) to identify optimal parameters.
  • Comparative Analysis : Use differential scanning calorimetry (DSC) to assess crystallinity and thermogravimetric analysis (TGA) for stability.
  • Cross-Validation : Compare spectroscopic data (e.g., IR, NMR) with computational predictions (DFT) to detect structural anomalies .

Q. What strategies are recommended for elucidating the biological activity and metabolic pathways of this compound?

  • Methodological Answer :

  • In Vitro Assays : Screen for antimicrobial or anticancer activity using cell viability assays (e.g., MTT).
  • Metabolism Studies : Utilize human liver microsomes (pHLMs) and LC-HRMS to identify phase I/II metabolites. For example, methoxetamine analogs undergo CYP450-mediated oxidation, which can guide analogous studies .
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., methylfuran group) to evaluate impact on bioactivity.

Q. How can computational modeling enhance understanding of this compound’s reactivity or interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior.
  • Molecular Docking : Simulate binding interactions with biological targets (e.g., enzymes) using software like AutoDock.
  • MD Simulations : Study conformational stability in solvent environments using packages like GROMACS .

Q. What experimental approaches are suitable for investigating stimuli-responsive behavior (e.g., pH, light) in derivatives of this compound?

  • Methodological Answer :

  • pH-Dependent Studies : Monitor UV-Vis or fluorescence spectral shifts in buffered solutions (pH 2–12).
  • Photochromism : Expose to UV/visible light and track isomerization via 1^1H NMR or circular dichroism.
  • Thermoresponsive Analysis : Use dynamic light scattering (DLS) to assess aggregation behavior at varying temperatures .

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